molecular formula C21H25NO2 B4277596 2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B4277596
M. Wt: 323.4 g/mol
InChI Key: KXRQDRQBAIBQMT-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenoxy)acetyl]-2-methylindoline is an organic compound that features a combination of indoline and phenoxyacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves the reaction of 2-methylindoline with 4-tert-butylphenoxyacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-Butylphenoxy)acetyl]-2-methylindoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-tert-Butylphenoxy)acetyl]-2-methylindoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetyl group may facilitate binding to specific sites, while the indoline moiety can influence the overall activity of the compound. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenoxyacetic acid
  • 4-tert-Butylphenoxyacetone
  • 4-tert-Butylphenoxybutanoic acid

Uniqueness

1-[(4-tert-Butylphenoxy)acetyl]-2-methylindoline is unique due to the presence of both the indoline and phenoxyacetyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The tert-butyl group also adds steric hindrance, which can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15-13-16-7-5-6-8-19(16)22(15)20(23)14-24-18-11-9-17(10-12-18)21(2,3)4/h5-12,15H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQDRQBAIBQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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